molecular formula C5H8N2O B1580578 2-Cyano-N,N-dimethylacetamide CAS No. 7391-40-4

2-Cyano-N,N-dimethylacetamide

Cat. No. B1580578
CAS RN: 7391-40-4
M. Wt: 112.13 g/mol
InChI Key: MATJPVGBSAQWAC-UHFFFAOYSA-N
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Description

2-Cyano-N,N-dimethylacetamide is a chemical compound with the CAS Number: 7391-40-4 and a molecular weight of 112.13 . It is used as an important intermediate in the synthesis of the herbicide nicosulfuron .


Molecular Structure Analysis

The InChI code for 2-Cyano-N,N-dimethylacetamide is 1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 . In the crystal structure of the compound, molecules are linked by weak C-H⋯O hydrogen bonds, forming a three-dimensional network .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyano-N,N-dimethylacetamide are not detailed in the available resources, it is known to be an important intermediate in the synthesis of certain herbicides .


Physical And Chemical Properties Analysis

2-Cyano-N,N-dimethylacetamide is a solid at room temperature. It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

2-Cyano-N,N-dimethylacetamide has been utilized in the synthesis of various organic compounds. It serves as a reagent in the preparation of N-substituted 4,6-dimethyl-3-cyano-2-pyridones under microwave irradiation, offering a rapid and high-yield method for producing these compounds without solvent (Mijin & Marinković, 2006)[https://consensus.app/papers/synthesis-n‐substituted-mijin/ca9d3314f7ad52b48998470c49f22008/?utm_source=chatgpt]. Additionally, it has been used in the synthesis of cyanoximes and their bivalent palladium and platinum complexes, demonstrating significant biological activity (Eddings et al., 2004)[https://consensus.app/papers/first-bivalent-palladium-platinum-cyanoximates-eddings/138006888de05bf792fd86d96cba2fd3/?utm_source=chatgpt]. Moreover, it plays a role in the synthesis of pyrimidine derivatives, showing potential antitumor activity (Fahim et al., 2019)[https://consensus.app/papers/synthesis-antitumor-activity-docking-study-novel-fahim/caecf8afd60b5513a9b300bf407e60e4/?utm_source=chatgpt].

Material Science and Electrochemistry

In material science, 2-Cyano-N,N-dimethylacetamide has been investigated for its ability to improve the properties of materials. For instance, it has been used as a film-forming additive to enhance the cyclic stability of high-voltage lithium-rich cathodes at both room and elevated temperatures (Tu et al., 2016)[https://consensus.app/papers/dimethylacetamide-filmforming-improving-stability-tu/b04261fb85ac5109bdfc163128b146ee/?utm_source=chatgpt]. This additive effectively suppresses the decomposition of electrolytes and the degradation of cathode materials, leading to improved battery performance.

Photocatalysis and CO2 Reduction

Furthermore, 2-Cyano-N,N-dimethylacetamide has been explored in the field of photocatalysis, particularly in the photocatalytic reduction of CO2. It serves as an alternative solvent system that demonstrates catalytic activities in the presence of specific catalysts and photosensitizers, leading to the production of carbon monoxide and formate without the evolution of hydrogen from water reduction (Kuramochi et al., 2014)[https://consensus.app/papers/reduction-nndimethylacetamidewater-solvent-system-kuramochi/d894eba2933358beb72d4dad6fac35c9/?utm_source=chatgpt].

Safety And Hazards

The compound is considered hazardous. It can cause harm if swallowed, and it can cause serious eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyano-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATJPVGBSAQWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290832
Record name 2-Cyano-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N,N-dimethylacetamide

CAS RN

7391-40-4
Record name 7391-40-4
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Record name 2-Cyano-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-N,N-dimethylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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